2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide
Description
This compound is a structurally complex acetamide derivative characterized by three key moieties:
- 1,1-Dioxidotetrahydrothiophen-3-yl (sulfolane) group: Enhances solubility due to its polar sulfone group and contributes to conformational rigidity.
- Naphthalen-1-ylmethyl group: Introduces aromatic bulk, which may influence receptor binding or pharmacokinetic properties.
Properties
Molecular Formula |
C24H24ClNO4S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C24H24ClNO4S/c1-17-13-21(9-10-23(17)25)30-15-24(27)26(20-11-12-31(28,29)16-20)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13,20H,11-12,14-16H2,1H3 |
InChI Key |
BDYFNTWNARDJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized through the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This involves the oxidation of tetrahydrothiophene to introduce the dioxido functionality.
Coupling Reactions: The phenoxy and dioxidotetrahydrothiophenyl intermediates are coupled with naphthalen-1-ylmethylamine under suitable conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.
Industry
Industrial Processes: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamides with Shared Phenoxy Substituents
Compounds such as N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamide (3a–e) and their cyclized thiazolidinone derivatives (4a–e) () share the 4-chloro-3-methylphenoxy moiety but differ in nitrogen substituents. Key differences include:
- Substituents on Nitrogen: The target compound features a sulfolane and naphthylmethyl group, while 3a–e have benzylidene or thiazolidinone groups.
- Bioactivity: Compounds 4a–e exhibit antimicrobial activity, suggesting the phenoxy group may enhance interactions with microbial targets. The sulfolane and naphthyl groups in the target compound could modulate solubility or potency .
Compounds with Sulfolane Substituents
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS 620557-06-4, ) and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () share the sulfolane group but vary in aromatic substitutions:
- Phenoxy Substituents: The target compound’s 4-chloro-3-methyl group contrasts with methoxy () or isopropyl () groups, altering electronic and steric properties.
Naphthalene-Containing Acetamides
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide () and 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide () feature naphthalene groups but differ in core structure:
- Functional Groups : The target compound lacks nitro or triazole-thio groups, which in and may influence redox activity or hydrogen bonding.
- Synthetic Routes : The target compound’s synthesis likely involves alkylation/amidation, whereas ’s compound uses 1,3-dipolar cycloaddition .
Bioactivity and Structural Clustering
highlights that structurally similar compounds cluster by bioactivity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be summarized by its molecular formula and a molecular weight of 450.0 g/mol. The IUPAC name provides insight into its structural components, which include a chlorinated phenoxy group and a dioxidotetrahydrothiophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClNO4S |
| Molecular Weight | 450.0 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide |
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide exhibit varying degrees of antimicrobial activity. For instance, studies on related Schiff bases and azetidinones have shown moderate antibacterial effects against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli .
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 μg/mL, indicating significant antibacterial potential . However, antifungal activity was generally weak, with MIC values exceeding 128 μg/mL for common fungal strains like Candida albicans and Aspergillus niger.
The mechanism of action for this compound likely involves interaction with specific biological targets. It may inhibit enzymes critical for microbial growth or interfere with cellular pathways that regulate proliferation and apoptosis. This suggests potential anticancer properties alongside its antimicrobial effects .
Study on Antimicrobial Efficacy
A study involving the synthesis and evaluation of various derivatives of acetamides demonstrated that certain structural modifications could enhance antimicrobial activity. The synthesized compounds were tested against several bacterial strains using the cup diffusion method, revealing that modifications in the side chains significantly influenced their efficacy .
| Compound Type | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| Schiff Bases | 16 - 64 | >128 |
| Azetidinones | 16 - 64 | >128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
